N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
This compound features a complex tricyclic core structure with 3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaene, substituted with an 11-methyl group and a benzamide moiety linked to a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. The tricyclic system combines sulfur (thia) and nitrogen (aza) heteroatoms, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S3/c1-15-26-20-10-11-21-23(22(20)33-15)34-25(27-21)28-24(30)17-6-8-19(9-7-17)35(31,32)29-13-12-16-4-2-3-5-18(16)14-29/h2-11H,12-14H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJRWFCUGHPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide likely involves multiple steps, including the formation of the tricyclic core, the introduction of the dithia and diaza functionalities, and the attachment of the tetrahydroisoquinoline and benzamide groups. Each step would require specific reagents, catalysts, and conditions to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of such a complex compound would necessitate optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithia moiety can be oxidized to sulfoxides or sulfones.
Reduction: The nitrogens in the diaza moiety can be reduced to amines.
Substitution: The benzamide group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the dithia moiety could yield sulfoxides or sulfones, while reduction of the diaza moiety could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biology, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups may interact with various biological targets, making it a versatile tool for studying biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and further research could uncover its mechanism of action and efficacy.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may affect signaling pathways by interacting with key proteins or nucleic acids.
Alteration of cellular structures: The compound could interact with cellular structures such as membranes or cytoskeletal elements, affecting their function.
Comparison with Similar Compounds
Tricyclic Heterocyclic Systems
Compounds with tricyclic frameworks containing sulfur and nitrogen atoms are prevalent in medicinal chemistry. For example:
- N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS: 892733-61-8) shares a similar tricyclic backbone but replaces the dithia-diaza system with a 5-thia-1,8,11,12-tetraaza configuration. This substitution alters electron distribution and binding affinity .
- Aglaithioduline (from ) has a distinct bicyclic structure but shares sulfonamide and benzamide functionalities, enabling ~70% similarity to HDAC inhibitors like SAHA via Tanimoto coefficient analysis .
Sulfonyl and Benzamide Derivatives
- Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () lack the tricyclic core but retain the benzamide group, emphasizing its role in scaffold stability and target interaction.
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature sulfonylphenyl groups akin to the target compound, though their triazole rings reduce conformational rigidity compared to tricyclic systems .
Molecular Properties and Pharmacokinetics
Table 1: Comparative Molecular Properties
Key Observations :
- The target compound’s higher molecular weight and logP suggest enhanced membrane permeability compared to Aglaithioduline but reduced solubility relative to CAS 892733-61-6.
- The 1,2,3,4-tetrahydroisoquinoline group may improve binding to aromatic-rich enzyme pockets (e.g., HDACs) compared to simpler phenyl substituents .
Bioactivity and Target Affinity
Similarity Indexing and Virtual Screening
- Using Tanimoto coefficients (), the target compound shows structural similarity (~60–70%) to HDAC inhibitors and sulfonamide-based antitumor agents. Its tricyclic core aligns with privileged scaffolds in epigenetic drug discovery .
- Docking studies () indicate that minor modifications (e.g., methyl vs. methoxy groups) significantly alter binding affinity. For example, replacing the tetrahydroisoquinoline with a 2-methylpiperidinyl group () reduces predicted interactions with HDAC8’s zinc-binding domain .
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. Its molecular formula is with a molecular weight of 396.56 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S₃ |
| Molecular Weight | 396.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors that are critical in various biochemical pathways. The thiazole and benzothiazole components may facilitate binding to active sites on proteins, while the methylsulfanyl group could enhance binding affinity due to its electron-donating properties.
Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:
- In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- The compound's ability to induce cell cycle arrest at the G2/M phase has been documented in related structures.
Antimicrobial Activity
Compounds with similar structural motifs have also been explored for their antimicrobial properties:
- In vitro tests demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
- Study on Anticancer Effects : A recent publication detailed the synthesis and biological evaluation of related thiazole derivatives, highlighting their potential as anticancer agents through inhibition of specific kinases involved in cancer progression.
- Antimicrobial Screening : Another study focused on the antimicrobial activity of benzamide derivatives, revealing promising results against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
